Cas no 200616-62-2 (D-Glutamic acid alpha-tert-butyl ester hydrochloride)
D-Glutamic acid alpha-tert-butyl ester hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- D-Glutamic Acid 1-tert-Butyl Ester Hydrochloride
- D-GLUTAMIC ACID ALPHA-TERT-BUTYL ESTER HYDROCHLORIDE,
- D-Glutamic acid α-tert-butyl ester hydrochloride
- H-d-glu-otbu.hcl
- D-Glutamic acid alpha-tert-butyl ester hydrochloride
-
- MDL: MFCD00237064
- Inchi: InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1
- InChI Key: RKBSTOCWFXYRNS-FYZOBXCZSA-N
- SMILES: CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
D-Glutamic acid alpha-tert-butyl ester hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D253785-500mg |
D-Glutamic acid alpha-tert-butyl ester hydrochloride |
200616-62-2 | 500mg |
$ 280.00 | 2022-06-05 | ||
| TRC | D253785-1000mg |
D-Glutamic acid alpha-tert-butyl ester hydrochloride |
200616-62-2 | 1g |
$ 465.00 | 2022-06-05 | ||
| TRC | D253785-2000mg |
D-Glutamic acid alpha-tert-butyl ester hydrochloride |
200616-62-2 | 2g |
$ 740.00 | 2022-06-05 | ||
| Ambeed | A199369-5g |
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride |
200616-62-2 | 97% | 5g |
$571.0 | 2024-07-28 | |
| A2B Chem LLC | AF61829-250mg |
D-Glutamic acid alpha-t-butyl ester, HCl |
200616-62-2 | 98% | 250mg |
$92.00 | 2024-04-20 | |
| A2B Chem LLC | AF61829-1g |
D-Glutamic acid alpha-t-butyl ester, HCl |
200616-62-2 | ≥ 98% (HPLC) | 1g |
$153.00 | 2024-04-20 | |
| A2B Chem LLC | AF61829-5g |
D-Glutamic acid alpha-t-butyl ester, HCl |
200616-62-2 | ≥ 98% (HPLC) | 5g |
$608.00 | 2024-04-20 | |
| 1PlusChem | 1P00C24L-250mg |
H-D-GLU-OTBU HCL |
200616-62-2 | 98% | 250mg |
$76.00 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1247762-1g |
H-D-GLU-OTBU HCL |
200616-62-2 | 98% (HPLC) | 1g |
$315 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247762-5g |
H-D-GLU-OTBU HCL |
200616-62-2 | 98% (HPLC) | 5g |
$1035 | 2024-06-06 |
D-Glutamic acid alpha-tert-butyl ester hydrochloride Suppliers
D-Glutamic acid alpha-tert-butyl ester hydrochloride Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on D-Glutamic acid alpha-tert-butyl ester hydrochloride
D-Glutamic Acid Alpha-Tert-Butyl Ester Hydrochloride (CAS 200616-62-2): A Comprehensive Guide
D-Glutamic acid alpha-tert-butyl ester hydrochloride (CAS 200616-62-2) is a specialized amino acid derivative with significant applications in peptide synthesis and pharmaceutical research. This compound, known for its chiral purity and protective group chemistry, has gained attention in recent years due to its role in developing novel therapeutic peptides and bioconjugates.
The tert-butyl ester protection in D-glutamic acid derivatives offers unique advantages in solid-phase peptide synthesis (SPPS), making it a valuable building block for researchers working on drug discovery and biopharmaceutical development. Recent trends in precision medicine and targeted therapies have increased the demand for high-quality chiral amino acid derivatives like this compound.
From a chemical perspective, D-Glutamic acid alpha-tert-butyl ester hydrochloride demonstrates excellent stability under various synthetic conditions, which explains its growing popularity in peptide chemistry. The hydrochloride salt form enhances its solubility in many organic solvents, facilitating its use in complex synthetic routes. Researchers particularly value its stereochemical integrity during prolonged storage periods.
In the context of current biotechnology trends, this compound plays a crucial role in developing peptide-based therapeutics for metabolic disorders and neurological conditions. The pharmaceutical industry's shift toward personalized medicine has created new opportunities for specialty amino acid derivatives with defined chirality and protective group strategies.
The synthesis of D-Glutamic acid alpha-tert-butyl ester hydrochloride involves sophisticated asymmetric synthesis techniques to ensure high enantiomeric purity. Manufacturers employ advanced chromatographic methods for quality control, meeting the stringent requirements of GMP production for pharmaceutical applications. The compound's crystalline nature contributes to its excellent handling properties in laboratory settings.
Recent advancements in peptide drug development have highlighted the importance of protected amino acid derivatives like this compound. Its application extends to the synthesis of peptide hormones, enzyme inhibitors, and cell-penetrating peptides - all areas experiencing rapid growth in biomedical research. The tert-butyloxycarbonyl (Boc) protection strategy remains popular among peptide chemists for its balance between stability and deprotection efficiency.
From a market perspective, the demand for D-Glutamic acid derivatives has shown steady growth, driven by expanding research in neurological therapeutics and metabolic disease treatments. The compound's CAS 200616-62-2 serves as a key identifier in chemical databases and procurement systems, ensuring accurate sourcing for research institutions and pharmaceutical companies worldwide.
Quality specifications for D-Glutamic acid alpha-tert-butyl ester hydrochloride typically include rigorous testing for optical rotation, residual solvents, and heavy metal content. These parameters are critical for applications in GMP-compliant synthesis of active pharmaceutical ingredients. The compound's hydrochloride form provides additional benefits in terms of crystallinity and purification characteristics.
In the context of green chemistry initiatives, manufacturers of amino acid derivatives are developing more sustainable production methods for compounds like CAS 200616-62-2. This includes optimizing catalytic processes and reducing organic solvent usage during synthesis and purification steps. Such developments align with the pharmaceutical industry's growing emphasis on environmentally friendly synthesis routes.
The storage and handling of D-Glutamic acid alpha-tert-butyl ester hydrochloride require standard precautions for amino acid derivatives. Proper desiccation and protection from moisture are essential to maintain the compound's chemical integrity over time. These considerations are particularly important for researchers conducting long-term stability studies or scale-up experiments.
Looking ahead, the applications of D-Glutamic acid derivatives in drug discovery are expected to expand further, particularly in areas like neurodegenerative disease research and immune modulation. The unique properties of CAS 200616-62-2 make it a versatile tool for medicinal chemists exploring new peptide-based therapeutics with improved pharmacokinetic profiles and target specificity.
200616-62-2 (D-Glutamic acid alpha-tert-butyl ester hydrochloride) Related Products
- 32677-01-3(Di-tert-butyl Glutamate Hydrochloride)
- 119483-47-5(L-Norvaline t-butyl ester hydrochloride)
- 25456-76-2(H-D-Glu-OtBu)
- 2748-02-9(L-Leucine tert-butyl ester hydrochloride)
- 144313-55-3(H-Glu-otbu Hydrochloride)
- 6234-01-1(H-Glu(OtBu)-OMe hydrochloride)
- 16948-36-0((R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride)
- 15911-75-8(tert-butyl (2S)-2-aminopentanoate)
- 13081-32-8(tert-Butyl D-leucinate hydrochloride)
- 172793-31-6(H-D-Glu(otbu)-otbu hydrochloride)